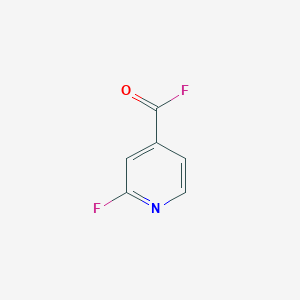

2-Fluoropyridine-4-carbonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-4-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQMJBUSPWBQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575720 | |

| Record name | 2-Fluoropyridine-4-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116853-95-3 | |

| Record name | 2-Fluoropyridine-4-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Fluoropyridine-4-carbonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and expected analytical data based on established chemical principles and analogous compounds.

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, including amides, esters, and ketones, through nucleophilic acyl substitution reactions. This guide outlines a robust laboratory-scale synthesis starting from the commercially available 2-Fluoropyridine-4-carboxylic acid.

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of the corresponding carboxylic acid using a suitable fluorinating agent. Several reagents are known to effect this transformation efficiently.

Synthetic Pathway

The proposed synthesis is a one-step conversion of 2-Fluoropyridine-4-carboxylic acid to this compound.

A Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoropyridine-4-carbonyl fluoride, a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. While not a commercially available compound, its synthesis and potential applications are detailed herein, based on established chemical principles and data from its direct precursor, 2-Fluoropyridine-4-carboxylic acid. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction and Chemical Identity

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceuticals. The presence of a fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring at the 4- and 6-positions, influencing its reactivity and metabolic stability. The carbonyl fluoride group at the 4-position is a highly reactive acylating agent, more stable and selective than its chloride analogue, making it a valuable building block for creating amide or ester linkages in complex molecules.

Due to its reactive nature, this compound is typically synthesized in situ or used immediately after its preparation from the corresponding carboxylic acid.

Physicochemical and Identifier Data

Quantitative data for the target compound and its stable precursor are summarized below for clear comparison.

Table 1: Identifier and Physicochemical Data for this compound

| Property | Value | Notes |

| IUPAC Name | This compound | Systematically named |

| CAS Number | Not Assigned | Not commercially available or registered |

| Molecular Formula | C₆H₃F₂NO | Calculated |

| Molecular Weight | 143.09 g/mol | Calculated |

| Physical State | Expected to be a liquid or low-melting solid | Inferred from similar acyl fluorides |

| Reactivity | High | Moisture-sensitive acylating agent |

Table 2: Identifier and Physicochemical Data for 2-Fluoropyridine-4-carboxylic acid (Precursor)

| Property | Value | Reference(s) |

| IUPAC Name | 2-Fluoropyridine-4-carboxylic acid | [1][2][3] |

| Synonyms | 2-Fluoroisonicotinic acid | [1][2][3] |

| CAS Number | 402-65-3 | [1][2][3] |

| Molecular Formula | C₆H₄FNO₂ | [1][2] |

| Molecular Weight | 141.10 g/mol | [1][3] |

| Melting Point | 195-197 °C | [1] |

| Boiling Point | 396.6 °C at 760 mmHg | [1] |

| Appearance | Powder | [1] |

Synthesis and Experimental Protocols

The primary route to this compound is through the deoxofluorination of its corresponding carboxylic acid. Several modern reagents can achieve this transformation under mild conditions.

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E, a common and effective deoxofluorinating agent.

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Fluoropyridine-4-carboxylic acid (1.0 equiv)

-

XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) (1.1 equiv)

-

Sodium fluoride (NaF), anhydrous (0.1 equiv)

-

Ethyl acetate (EtOAc), anhydrous

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoropyridine-4-carboxylic acid (1.0 mmol, 141.1 mg).

-

Solvent and Catalyst Addition: Add anhydrous ethyl acetate (2.0 mL, to achieve 0.5 M concentration). To this suspension, add anhydrous sodium fluoride (0.10 mmol, 4.2 mg).

-

Reagent Addition: While stirring, carefully add XtalFluor-E (1.1 mmol, 252 mg) in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by ¹⁹F NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is typically purified by filtration through a short pad of silica gel to remove solid byproducts. The filtrate, containing the desired acyl fluoride, should be concentrated with care under reduced pressure at low temperature.

-

Use: Due to the reactivity of the acyl fluoride, it is recommended to use the resulting solution directly in the subsequent reaction step without prolonged storage.

Logical Relationships and Potential Applications

This compound is not associated with a specific biological signaling pathway itself but serves as a reactive handle to synthesize molecules that can interact with such pathways. Its primary utility is in forming stable covalent bonds, particularly amides, with amine-containing molecules like proteins or drug scaffolds.

The formation of an amide bond via acylation is a cornerstone of medicinal chemistry. The resulting amide is generally stable and forms the backbone of many blockbuster drugs. The 2-fluoropyridine moiety can serve as a bioisostere for other aromatic rings, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability. This makes the title compound a valuable, albeit challenging, intermediate for lead optimization in drug discovery programs.

References

Technical Guide: Synthesis and Spectroscopic Characterization of 2-Fluoropyridine-4-carbonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral properties of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for the title compound, this document outlines a robust synthetic protocol from its precursor, 2-fluoroisonicotinic acid, and presents a combination of experimental data for the starting material and predicted data for the final product.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by the conversion of 2-fluoroisonicotinic acid using a suitable fluorinating agent. Cyanuric fluoride is a commonly used and effective reagent for this transformation.[1]

Experimental Protocol: Conversion of 2-Fluoroisonicotinic Acid to this compound

Materials:

-

2-Fluoroisonicotinic acid

-

Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add anhydrous pyridine (1.1 eq) dropwise at room temperature.

-

In a separate, dry dropping funnel, prepare a solution of cyanuric fluoride (0.4 eq) in anhydrous dichloromethane.

-

Add the cyanuric fluoride solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture will contain the product, this compound, and cyanuric acid as a byproduct. The crude product in solution can be used directly for subsequent reactions or purified.

-

For isolation, the reaction mixture can be filtered to remove the precipitated cyanuric acid. The filtrate, containing the acyl fluoride, should be handled with care due to its reactivity.

Note: Acyl fluorides are sensitive to moisture and should be handled under anhydrous conditions.

Spectroscopic Data

2-Fluoroisonicotinic Acid (Precursor)

The following tables summarize the available experimental spectral data for the starting material, 2-fluoroisonicotinic acid.[2][3]

Table 1: NMR Spectral Data of 2-Fluoroisonicotinic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.3-8.5 | d | ~5 |

| 7.6-7.8 | d | ~5 | |

| 7.4-7.6 | s | ||

| ¹³C | ~165 | d | |

| ~163 (C-F) | d | ¹JCF ≈ 240 | |

| ~148 | d | ||

| ~125 | d | ||

| ~110 | d |

Table 2: IR and MS Spectral Data of 2-Fluoroisonicotinic Acid

| Spectroscopy | Characteristic Peaks/Values |

| IR (cm⁻¹) | 3000-2500 (O-H stretch, broad), 1710 (C=O stretch), 1600 (C=C stretch), 1250 (C-F stretch)[4] |

| MS (m/z) | 141 (M⁺), 124, 96, 69 |

This compound (Product) - Predicted Data

Table 3: Predicted NMR Spectral Data of this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 8.5-8.7 | d | ~5 |

| 7.8-8.0 | d | ~5 | |

| 7.6-7.8 | s | ||

| ¹³C | ~158 (C=O) | d | ²JCF ≈ 50-60 |

| ~164 (C-F) | d | ¹JCF ≈ 240-250 | |

| ~150 | d | ||

| ~127 | d | ||

| ~112 | d | ||

| ¹⁹F (Py-F) | -60 to -80 | m | |

| ¹⁹F (CO-F) | +20 to +40 | t | ⁴JFF ≈ 5-10 |

Table 4: Predicted IR and MS Spectral Data of this compound

| Spectroscopy | Predicted Characteristic Peaks/Values |

| IR (cm⁻¹) | ~1820 (C=O stretch, acyl fluoride - very strong), 1610 (C=C stretch), 1260 (C-F stretch) |

| MS (m/z) | 143 (M⁺), 115 (M⁺ - CO), 95, 69 |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, starting from its precursor.

Caption: Synthetic and Spectroscopic Workflow.

References

The Dual Nature of Reactivity: A Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Fluoropyridine-4-carbonyl fluoride is limited in publicly available literature. This guide provides an in-depth analysis of its predicted stability and reactivity based on the well-established chemical principles of its constituent functional groups: the 2-fluoropyridine ring and the acyl fluoride moiety.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring and a highly reactive carbonyl fluoride group at the 4-position imparts a unique chemical profile. This guide elucidates the stability and reactivity of this compound, offering insights into its potential applications as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1]

Predicted Physicochemical Properties

Table 1: Physicochemical Properties of 2-Fluoropyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₄FN | [2][3] |

| Molecular Weight | 97.09 g/mol | [2] |

| Boiling Point | 126 °C (at 753 mmHg) | [3] |

| Density | 1.128 g/mL (at 25 °C) | [3] |

| Refractive Index | n20/D 1.466 | [3] |

| Flash Point | 24 °C (closed cup) | [3] |

Stability Profile

The stability of this compound is governed by the interplay of its two key functional groups.

3.1. The Acyl Fluoride Moiety:

Acyl fluorides are generally more stable than their acyl chloride or bromide counterparts, particularly towards hydrolysis.[4][5][6] This enhanced stability is attributed to the strong carbon-fluorine bond.[6] However, they remain sufficiently reactive to act as effective acylating agents. The hydrolysis of acyl fluorides can be catalyzed by Brønsted acids.[7]

3.2. The 2-Fluoropyridine Ring:

The 2-fluoropyridine scaffold is generally stable under neutral and basic conditions. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr).

3.3. Overall Predicted Stability:

This compound is expected to be a moisture-sensitive compound due to the acyl fluoride group. It should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. The compound is likely to be stable for storage under an inert atmosphere at low temperatures.

Reactivity Analysis

The reactivity of this compound is characterized by two primary reaction pathways: nucleophilic acyl substitution at the carbonyl fluoride and nucleophilic aromatic substitution at the 2-position of the pyridine ring.

4.1. Reactivity of the Carbonyl Fluoride Group:

The carbonyl fluoride group is a potent electrophile, readily undergoing attack by nucleophiles. This makes it a valuable precursor for the synthesis of a variety of carboxylic acid derivatives.

-

Acylation of Amines: Reaction with primary or secondary amines is expected to proceed rapidly to form the corresponding amides.

-

Acylation of Alcohols: In the presence of a suitable base, alcohols will react to form esters.

-

Hydrolysis: As mentioned, the compound will react with water to yield 2-fluoropyridine-4-carboxylic acid.

The reactivity of acyl fluorides is generally greater than that of esters but less than that of acyl chlorides.[6]

4.2. Reactivity of the 2-Fluoropyridine Ring:

The fluorine atom at the C-2 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at this position.[8]

-

SNAr with Amines, Alcohols, and Thiols: A wide range of nucleophiles can displace the fluoride atom. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine.[9] The presence of the electron-withdrawing carbonyl fluoride group at the 4-position is expected to further enhance the rate of SNAr at the 2-position.

-

Influence of Substituents: The rate and regioselectivity of SNAr reactions on pyridine rings are influenced by the electronic nature of other substituents.[10][11]

4.3. Chemoselectivity:

The dual reactivity of this compound presents opportunities for selective functionalization. The relative reactivity of the two sites will depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the hard electrophilic center of the carbonyl fluoride, while softer nucleophiles might preferentially attack the C-2 position of the pyridine ring. Careful selection of reagents and reaction conditions will be crucial for achieving desired chemical transformations.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and reactions of this compound, based on general procedures for similar compounds.

5.1. Synthesis of this compound from 2-Fluoropyridine-4-carboxylic acid:

This transformation can be achieved using a deoxofluorinating agent.

-

Protocol: To a stirred solution of 2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, is slowly added a deoxofluorinating reagent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or ¹⁹F NMR. Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by vacuum distillation or chromatography.

5.2. Amide Formation via Acylation:

-

Protocol: In a flame-dried flask under an argon atmosphere, a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this solution is added a primary or secondary amine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired amide.

5.3. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:

-

Protocol: A mixture of this compound (1.0 eq), a nucleophile (e.g., a secondary amine, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 80-120 °C. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Key Reactions

Caption: Synthesis and primary reaction pathways of this compound.

Diagram 2: Experimental Workflow for Amide Synthesis

Caption: A typical experimental workflow for the synthesis of amides.

Safety and Handling

-

2-Fluoropyridine: This substance is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

-

Carbonyl Fluoride: This is a colorless, highly toxic gas that reacts with water to release hydrogen fluoride.[12]

-

This compound (Predicted): This compound should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware should be flame-dried before use.

Conclusion

This compound is a promising, albeit under-explored, chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its dual reactivity, characterized by the acylating capability of the carbonyl fluoride and the susceptibility of the 2-fluoro position to SNAr, offers a versatile platform for the introduction of diverse functionalities. While direct experimental data is sparse, a comprehensive understanding of its stability and reactivity can be inferred from the well-documented chemistry of its constituent parts. Further research into this molecule is warranted to fully unlock its synthetic utility.

References

- 1. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 7. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. google.com [google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. Carbonyl fluoride - Wikipedia [en.wikipedia.org]

Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate for various applications in pharmaceutical and agrochemical research. Direct commercial sources for this compound are limited; however, it can be readily synthesized from its corresponding carboxylic acid, which is commercially available. This guide provides a comprehensive overview of suppliers for the precursor, a detailed protocol for the synthesis of the target molecule, and a list of potential custom synthesis providers.

Commercial Availability of Starting Material

The direct precursor, 2-Fluoropyridine-4-carboxylic acid (CAS: 402-65-3), is available from several chemical suppliers. Researchers can procure this starting material from the following vendors:

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | 97% | Product number 646409.[1] |

| Oakwood Chemical | 98% | Product code 005468.[2] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | A manufactory with 6 years of experience on ECHEMI.[3] |

| Pipzine Chemicals | - | Offers competitive pricing for bulk orders.[4] |

| Chemical-Suppliers.com | 98% | Provides comprehensive product data.[5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 2-Fluoropyridine-4-carboxylic acid via a deoxofluorination reaction. A modern and effective method utilizes XtalFluor-E, a crystalline and thermally stable deoxofluorinating agent.[6][7] This approach offers high yields and straightforward purification.[6][7]

Synthetic Pathway

The reaction proceeds via the activation of the carboxylic acid by XtalFluor-E, followed by nucleophilic substitution with a fluoride ion to yield the acyl fluoride.

Caption: Synthesis of this compound.

Experimental Protocol: Deoxofluorination using XtalFluor-E

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E.[6][7]

Materials:

-

2-Fluoropyridine-4-carboxylic acid (1.0 equiv)

-

XtalFluor-E (1.1 equiv)

-

Sodium fluoride (NaF, 10 mol %)

-

Dry Ethyl Acetate (EtOAc, 0.5 M)

-

Argon or Nitrogen atmosphere

-

Silica gel pad

Procedure:

-

To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 equiv) in dry ethyl acetate (0.5 M) under an inert atmosphere (argon or nitrogen), add sodium fluoride (10 mol %).

-

To this suspension, add XtalFluor-E (1.1 equiv) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is purified by filtration over a pad of silica gel.

-

The filtrate, containing the desired this compound, can be concentrated under reduced pressure. Further purification, if necessary, can be performed by distillation or chromatography.

Custom Synthesis Suppliers

For research teams that prefer to outsource the synthesis, several companies specialize in the custom synthesis of fluorinated and heterocyclic compounds. These vendors possess the expertise and equipment to produce this compound on a custom basis.

| Supplier | Specialization |

| Amfluoro | Fluorinated reagents and heterocyclic compounds.[8] |

| Aceschem | Design and synthesis of fluorinated compounds and intermediates.[9] |

This guide provides a clear path for researchers to obtain this compound, either through in-house synthesis from a readily available precursor or via custom synthesis services. The provided experimental protocol offers a reliable and efficient method for its preparation.

References

- 1. 2-フルオロイソニコチン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-4-pyridinecarboxylic acid [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. 2-Fluoropyridine-4-carboxylic Acid | Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]

- 5. 2-Fluoropyridine-4-carboxylic acid, 98% | CAS 402-65-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]

- 8. amfluoro.com [amfluoro.com]

- 9. aceschem.com [aceschem.com]

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2-Fluoropyridine-4-carbonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-Fluoropyridine-4-carbonyl fluoride. Given the limited availability of specific safety data for this compound, this guide synthesizes information from related molecules, namely 2-Fluoropyridine and Carbonyl fluoride, to provide a robust framework for risk assessment and safe handling in a laboratory setting.

Executive Summary

This compound is a compound of interest in pharmaceutical research and development. Its chemical structure, incorporating a fluorinated pyridine ring and a highly reactive carbonyl fluoride moiety, suggests a profile of significant potential hazards. This guide outlines these hazards, provides detailed safety protocols, and offers a clear, actionable framework for minimizing risk during its handling and use.

Hazard Identification and Classification

The primary hazards associated with this compound are inferred from its constituent functional groups. The 2-fluoropyridine component is known to be a flammable liquid and an irritant, while the carbonyl fluoride group is associated with high reactivity and toxicity.

GHS Hazard Statements (Inferred)

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor.[1][2] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled.[3] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] |

Potential Health Effects:

-

Inhalation: Fatal if inhaled.[3] May cause severe respiratory tract irritation with symptoms including burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. High concentrations may lead to pulmonary edema, which can be delayed.[3]

-

Skin Contact: Causes severe skin burns. The substance can be absorbed through the skin, potentially leading to systemic effects. Direct contact may cause irritation, redness, and pain.[1]

-

Eye Contact: Causes serious eye damage. Contact can lead to severe irritation, pain, and burns, potentially causing permanent damage.[1]

-

Ingestion: Harmful if swallowed.[4] May cause burns to the mouth, throat, and stomach.

Quantitative Hazard Data

Due to the lack of specific experimental data for this compound, the following table summarizes relevant data for its components. This information should be used as a conservative basis for risk assessment.

| Substance | CAS No. | Molecular Weight ( g/mol ) | Flash Point (°C) |

| 2-Fluoropyridine | 372-48-5 | 97.09 | 24 °C (closed cup)[5] |

| Carbonyl fluoride | 353-50-4 | 66.01 | Not Applicable (Gas) |

Note: No specific LD50 or LC50 data is available for this compound in the provided search results. Given the "Fatal if inhaled" classification of related compounds, extreme caution is warranted.

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of this compound and are based on best practices for handling highly hazardous chemicals.

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

-

A safety shower and eyewash station must be readily accessible and tested regularly.[7]

-

Use of a gas-tight chemical protection suit including self-contained breathing apparatus may be necessary for large quantities or in case of a spill.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. Gloves must be inspected prior to use and disposed of after contamination.[1][4]

-

Clothing: A flame-retardant lab coat, worn over personal clothing, is required. For larger quantities, a chemical-resistant apron or suit should be considered.[1]

-

-

Respiratory Protection: A NIOSH-approved full-facepiece respirator with an appropriate cartridge for organic vapors and acid gases is required.[7] For higher concentrations or in situations with potential for significant release, a self-contained breathing apparatus (SCBA) is necessary.[6]

Handling and Storage:

-

Handling:

-

Storage:

Emergency Procedures

First-Aid Measures:

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures:

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.

-

Contact emergency services and the institutional safety office.

-

Only personnel trained and equipped for hazardous material cleanup should attempt to manage the spill.

-

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7] Do NOT use a direct water stream, as it may spread the fire.

-

Specific Hazards: The compound is flammable and may produce toxic gases (e.g., hydrogen fluoride, nitrogen oxides, carbon monoxide) upon combustion.[1][6] Vapors may form explosive mixtures with air.[8]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Waste Disposal

Dispose of all waste materials, including contaminated PPE and spill cleanup materials, as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or water courses.[6]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary safety precautions.

Caption: Hazard mitigation workflow for this compound.

Conclusion

While this compound holds promise for advancements in drug development, its potential for severe hazards necessitates a rigorous and proactive approach to safety. By understanding the risks associated with its constituent parts and adhering to the detailed protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes personal safety and environmental protection. Continuous risk assessment and adherence to institutional safety guidelines are paramount for the safe and successful utilization of this reactive chemical intermediate.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. capotchem.com [capotchem.com]

- 5. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoropyridine Containing Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the plethora of fluorinated heterocycles, 2-fluoropyridine has emerged as a particularly valuable building block in drug discovery and development.

The presence of a fluorine atom at the 2-position of the pyridine ring activates the molecule towards nucleophilic aromatic substitution (SNAr), making it a versatile synthon for the introduction of a wide array of functional groups. This high reactivity, coupled with the inherent biological relevance of the pyridine core, has led to the integration of the 2-fluoropyridine motif into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-fluoropyridine-containing building blocks, complete with detailed experimental protocols and data to aid researchers in their drug discovery endeavors.

Synthesis of 2-Fluoropyridine

The efficient synthesis of 2-fluoropyridine is crucial for its widespread use. Several methods have been developed, ranging from classical approaches to more modern, milder techniques.

Classical Methods

-

Halogen Exchange (Halex) Reaction: This is one of the most common methods for synthesizing 2-fluoropyridine, involving the displacement of a chloride or bromide at the 2-position with fluoride. High temperatures and polar aprotic solvents are typically required.

-

Balz-Schiemann Reaction: This method involves the diazotization of 2-aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While effective, this reaction can be hazardous due to the potentially explosive nature of the diazonium intermediate.

Modern Methods

More recent synthetic strategies focus on milder conditions and greater functional group tolerance. One notable method involves the activation of pyridine N-oxides. This approach allows for the regioselective introduction of a fluorine atom at the 2-position under metal-free conditions, making it compatible with a broader range of substrates.

Key Reactions of 2-Fluoropyridine Building Blocks

The utility of 2-fluoropyridine as a building block stems from its reactivity in various cross-coupling and substitution reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the 2-position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction of 2-fluoropyridine. The fluorine atom acts as an excellent leaving group, allowing for the facile introduction of a diverse range of nucleophiles.

-

O-Nucleophiles: Alcohols and phenols can be readily coupled with 2-fluoropyridine to form the corresponding 2-alkoxy and 2-aryloxypyridines.

-

N-Nucleophiles: Primary and secondary amines, as well as anilines, react efficiently to yield 2-aminopyridines.

-

S-Nucleophiles: Thiols can be used to synthesize 2-thiopyridines.

-

C-Nucleophiles: Soft carbon nucleophiles, such as malonates and cyanides, can also be employed to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between 2-fluoropyridine and various aryl or heteroaryl boronic acids or esters, leading to the synthesis of 2-arylpyridines. While the C-F bond can be used for coupling, more commonly, other halogens are present on the 2-fluoropyridine scaffold for this purpose.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds between 2-fluoropyridine (or other halopyridines) and a wide variety of amines, providing an alternative route to substituted aminopyridines.

Data Presentation

The following tables summarize quantitative data for key reactions of 2-fluoropyridine, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Various Nucleophiles

| Nucleophile | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | NaOMe | MeOH | Reflux | 4 | 95 |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 88 |

| Morpholine | Neat | 100 | 6 | 92 | |

| Aniline | K₂CO₃ | DMSO | 120 | 24 | 75 |

| Sodium Thiophenoxide | NaSPh | DMF | 80 | 2 | 98 |

| Diethyl Malonate | NaH | THF | Reflux | 8 | 65 |

| Sodium Cyanide | NaCN | DMSO | 150 | 5 | 80 |

Table 2: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Arylboronic Acids

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 95 |

| 3-Thienylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 80 | 88 |

| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 85 |

Table 3: Buchwald-Hartwig Amination of 2-Fluoropyridine with Various Amines

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 96 |

| n-Butylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |

| Aniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 78 |

| Indole | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 90 | 72 |

Experimental Protocols

General Synthesis of 2-Fluoropyridine from 2-Chloropyridine

A mixture of 2-chloropyridine (1 equiv.) and spray-dried potassium fluoride (2 equiv.) in anhydrous dimethyl sulfoxide (DMSO) is heated at 180 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 2-fluoropyridine.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

To a solution of 2-fluoropyridine (1 equiv.) in DMSO is added the desired amine (1.2 equiv.) and potassium carbonate (2 equiv.). The reaction mixture is heated to 120 °C and stirred for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the corresponding 2-aminopyridine derivative.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-halopyridine (1 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2 equiv.) in a solvent system such as toluene/ethanol/water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried resealable Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., BINAP, 0.02-0.1 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.). The 2-halopyridine (1 equiv.), the amine (1.2 equiv.), and a solvent (e.g., toluene) are added. The tube is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by chromatography to afford the aminated product.

Applications in Drug Discovery: Case Studies

The 2-fluoropyridine moiety is a key structural feature in several approved drugs, where it often plays a crucial role in binding to the biological target and modulating the drug's properties.

Berotralstat (Orladeyo®)

Berotralstat is an oral plasma kallikrein inhibitor for the prevention of hereditary angioedema attacks. The 2-fluoropyridine ring is a key component of the molecule that contributes to its binding affinity and overall pharmacological profile.

Doravirine (Pifeltro®)

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The 2-fluoropyridine core is part of the pyridinone structure essential for its inhibitory activity against the viral enzyme.

Avutometinib (VS-6766)

Avutometinib is a dual RAF/MEK inhibitor currently in clinical trials for various cancers. The 2-fluoropyridine moiety is a critical part of the molecule's scaffold, contributing to its potent and selective inhibition of the MAPK signaling pathway.

Conclusion

2-Fluoropyridine-containing building blocks are indispensable tools in modern drug discovery. Their facile synthesis and versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allow for the efficient construction of complex molecular architectures. The successful incorporation of this motif into a range of clinically approved drugs highlights its importance and continued potential in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in leveraging the unique properties of 2-fluoropyridine for their drug discovery programs.

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine Derivatives

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1][3] Among the vast landscape of fluorinated compounds, fluorinated pyridine derivatives hold a position of particular significance, appearing in numerous approved drugs and agrochemicals.[2] This guide provides a comprehensive overview of the discovery and historical development of these vital chemical entities, detailing the evolution of synthetic methodologies, key milestones, and the foundational experimental work that paved the way for their current applications.

Early Challenges and Foundational Syntheses

The journey to fluorinated pyridines was fraught with initial challenges. The inherent stability of the pyridine ring and the aggressive nature of early fluorinating agents made selective fluorination a difficult task.[4] Early methods for producing aryl fluorides often resulted in low yields and were hazardous.[5] Two classical methods emerged as foundational for the synthesis of fluorinated pyridines: the Balz-Schiemann reaction and halogen-exchange (Halex) reactions.

1. The Balz-Schiemann Reaction

First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided the first reliable method for introducing a fluorine atom onto an aromatic ring.[6][7] The reaction proceeds via the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][9]

-

Application to Pyridines: The Balz-Schiemann reaction was adapted for the synthesis of fluoropyridines from their corresponding aminopyridines. While effective, the method is known for its tedious nature and the potentially explosive character of the isolated diazonium salt intermediates, making it less ideal for large-scale production.[5][10][11] For instance, the synthesis of 2-fluoropyridine from 2-aminopyridine via this route was considered uneconomical for preparing substantial quantities.[11]

2. Halogen Exchange (Halex) Reactions

The Halex process involves the nucleophilic aromatic substitution (SNAr) of a halide (typically chlorine or bromine) with a fluoride ion.[12][13] This method is particularly effective for aromatic systems that are "electron-poor," a characteristic inherent to the pyridine ring due to the electronegative nitrogen atom.[4][12]

-

Early Implementations: The reaction of pentachloropyridine with anhydrous potassium fluoride at elevated temperatures was a significant early method for producing polyfluorinated pyridines, including pentafluoropyridine.[14] This reaction, explored by groups led by Chambers and Banks in the mid-1960s, often produced a mixture of products requiring separation by distillation.[15] For simpler fluoropyridines, such as 2-fluoropyridine, the fluorination of 2-chloropyridine with potassium fluoride in polar solvents was utilized. However, these early procedures were often plagued by extremely long reaction times, sometimes lasting hundreds of hours.[11]

Quantitative Data Summary

The physical and chemical properties of fluorinated pyridine derivatives, along with the efficiency of their early synthetic routes, have been crucial for their development. The following tables summarize key quantitative data.

Table 1: Physical Properties of Monofluoropyridine Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Fluoropyridine | 372-48-5 | 126 | 1.128 | 1.466 |

| 3-Fluoropyridine | 372-47-4 | Data not readily available | Data not readily available | Data not readily available |

Data sourced from Sigma-Aldrich product pages.[16][17]

Table 2: Comparison of Early Synthetic Methods for 2-Fluoropyridine

| Method | Precursor | Key Reagents | Typical Reaction Conditions | Reported Yields / Outcomes | Key Challenges |

| Balz-Schiemann Reaction | 2-Aminopyridine | NaNO₂, HBF₄, Heat | Diazotization at low temp (-5 to 0°C), followed by thermal decomposition (~130°C).[18] | Moderate yields (e.g., total yield for fluorination and hydrolysis steps of 51.6% for 2-amino-5-fluoropyridine).[18] | Tedious, uneconomical for large scale, potentially explosive intermediates.[10][11] |

| Halex Reaction | 2-Chloropyridine | Anhydrous KF | High temperatures in polar solvents (e.g., DMSO, DMF).[12][19] | Variable; early methods suffered from extremely long reaction times (430-510 hours).[11] | Long reaction times, requirement for anhydrous conditions and high temperatures.[11][19] |

| Improved Halex Reaction | 2-Chloropyridine | Potassium Bifluoride (KHF₂) | High temperatures (250-370°C) without solvent. | High yields with significantly shorter reaction periods.[11] | Requires high temperatures and pressure equipment.[11] |

Detailed Experimental Protocols

The following protocols are representative of the historical methods used for synthesizing fluorinated pyridines.

Protocol 1: Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction

This generalized protocol is based on the established mechanism of the Balz-Schiemann reaction.[9]

Materials:

-

Aromatic amine (e.g., 2-aminopyridine)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

-

Hydrochloric acid (HCl, for initial dissolution)

-

Ice

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: The aromatic amine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid is added to the diazonium salt solution. The corresponding aryl diazonium tetrafluoroborate often precipitates from the solution.

-

Isolation: The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold alcohol and then ether. The salt is then dried carefully. Caution: Aryl diazonium salts are potentially explosive when dry and should be handled with extreme care.[20]

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in a flask fitted with a condenser.[20][21] The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the crude aryl fluoride.[9] The product is collected by distillation.

-

Purification: The collected distillate is washed, dried over an anhydrous drying agent, and purified by fractional distillation to yield the pure aryl fluoride.

Protocol 2: Synthesis of a Fluorinated Pyridine via the Halex Reaction

This protocol is based on the general principles of the Halex process for converting aryl chlorides to aryl fluorides.[19]

Materials:

-

Chlorinated pyridine derivative (e.g., 2-chloropyridine or pentachloropyridine)

-

Anhydrous potassium fluoride (KF)

-

High-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), sulfolane)

-

Optional: Phase-transfer catalyst

Procedure:

-

Reaction Setup: The chlorinated pyridine, anhydrous potassium fluoride (typically in excess), and the polar aprotic solvent are added to a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The use of anhydrous KF is critical for the reaction's success.[12]

-

Heating: The heterogeneous mixture is heated to a high temperature, often in the range of 150-250°C, for an extended period.[19] Reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to isolate the fluorinated pyridine derivative.

Visualizations of Key Pathways and Concepts

Historical Synthetic Routes to Fluoropyridines

The diagram below illustrates the two primary historical pathways for the synthesis of fluorinated pyridine derivatives.

Caption: Primary historical synthetic pathways to fluoropyridines.

Mechanism of the Balz-Schiemann Reaction

This diagram details the key steps involved in the Balz-Schiemann reaction, from the amine precursor to the final fluorinated product.

Caption: Step-wise mechanism of the Balz-Schiemann reaction.

Evolution of Fluorinated Pyridine Applications

This timeline illustrates the progression from the initial discovery of synthetic methods to the widespread application of fluorinated pyridines in critical industries.

Caption: Timeline of fluorinated pyridine development and application.

Conclusion

The history of fluorinated pyridine derivatives is a testament to the persistence of chemical innovation. From the challenging early syntheses using the Balz-Schiemann and Halex reactions to their current status as indispensable building blocks, the journey has been transformative. The unique properties imparted by the fluorine atom have enabled the development of more effective and safer drugs and agrochemicals, profoundly impacting human health and food production.[2][3] The foundational work detailed in this guide laid the critical groundwork for the continued exploration and application of these remarkable compounds in science and industry.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Schiemann Reaction [drugfuture.com]

- 7. Balz-Schiemann Reaction [organic-chemistry.org]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 14. Studies on Fluorinated Pyridine Derivatives - ProQuest [proquest.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]

- 17. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halex process - Wikipedia [en.wikipedia.org]

- 20. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 21. scientificupdate.com [scientificupdate.com]

Methodological & Application

Synthesis of Amides via Acyl Fluorides: A Detailed Application Note and Protocol

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules.[1] While numerous coupling reagents exist, the use of acyl fluorides as activated carboxylic acid derivatives offers a compelling strategy, especially for challenging substrates. Acyl fluorides exhibit a unique balance of reactivity and stability, being more stable to hydrolysis than their acyl chloride counterparts while still readily reacting with amines to form amides.[][3] Their reduced steric profile compared to many bulky coupling reagents can also be advantageous in the coupling of sterically hindered fragments.[1]

This document provides a detailed overview and protocols for the synthesis of amides using acyl fluorides. As the specific reagent, 2-Fluoropyridine-4-carbonyl fluoride, is not extensively documented in scientific literature, this note will focus on the general and widely applicable method of in situ generation of acyl fluorides from carboxylic acids, followed by their reaction with amines. The principles and protocols described herein are expected to be broadly applicable for the synthesis of a wide range of amides.

Advantages of Using Acyl Fluorides for Amide Synthesis

-

Enhanced Stability: Acyl fluorides are generally more stable towards water and other nucleophiles compared to acyl chlorides and bromides, allowing for easier handling and purification.[]

-

High Reactivity: Despite their increased stability, acyl fluorides are sufficiently reactive to readily form amide bonds with primary and secondary amines, often under mild conditions.

-

Reduced Steric Hindrance: The small size of the fluorine atom minimizes steric bulk around the carbonyl group, which can be beneficial when coupling sterically demanding carboxylic acids or amines.[1]

-

Fewer Side Reactions: The use of acyl fluorides can lead to cleaner reactions with fewer byproducts compared to some other activation methods.[1]

General Workflow for Amide Synthesis via in situ Acyl Fluoride Generation

The most common and practical approach for utilizing acyl fluorides in amide synthesis is through their in situ generation from a corresponding carboxylic acid using a fluorinating agent. This intermediate acyl fluoride is then reacted with an amine in the same pot to yield the desired amide. This one-pot procedure is efficient and avoids the isolation of the often-sensitive acyl fluoride intermediate.

Caption: General workflow for one-pot amide synthesis.

Experimental Protocols

Protocol 1: One-Pot Amide Synthesis using Pentafluoropyridine (PFP)

Pentafluoropyridine (PFP) is a commercially available and bench-stable reagent that can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides in situ.[4][5] This method is notable for its mild reaction conditions.

Materials:

-

Carboxylic Acid

-

Amine

-

Pentafluoropyridine (PFP)

-

Organic Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the organic base (1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add pentafluoropyridine (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours to allow for the formation of the acyl fluoride. The progress of this step can be monitored by TLC or LC-MS if desired.

-

Add the amine (1.0-1.2 equiv) to the reaction mixture.

-

Continue to stir the reaction at room temperature until the formation of the amide is complete (typically 2-24 hours). For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.[4]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Protocol 2: Amide Synthesis using Cyanuric Fluoride

Cyanuric fluoride is another effective reagent for the conversion of carboxylic acids to acyl fluorides.[3]

Materials:

-

Carboxylic Acid

-

Amine

-

Cyanuric Fluoride

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and pyridine (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric fluoride (1.0 equiv) in DCM to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature for 3-4 hours. A precipitate of cyanuric acid may form.[3]

-

Add the amine (1.0-1.2 equiv) to the reaction mixture.

-

Stir at room temperature for an additional 2-16 hours until the reaction is complete.

-

Filter the reaction mixture to remove any precipitated solids.

-

Wash the filtrate with water, 1M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the final amide.

Data Presentation

The following tables summarize representative data for amide synthesis via in situ generated acyl fluorides, demonstrating the versatility of this methodology with a range of substrates.

Table 1: Amide Synthesis from Various Carboxylic Acids and Amines using PFP [4][5]

| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzoic acid | Benzylamine | TEA | DCM | 16 | RT | 94 |

| 4-Nitrobenzoic acid | Aniline | TEA | DCM | 16 | RT | 85 |

| Phenylacetic acid | Morpholine | TEA | DCM | 16 | RT | 91 |

| Adamantane-1-carboxylic acid | 4-Methoxyaniline | DIPEA | MeCN | 24 | 60 | 88 |

| Boc-L-Alanine | L-Phenylalanine methyl ester | DIPEA | DCM | 12 | RT | 75 |

Table 2: Synthesis of Amides from Sterically Hindered and Electron Deficient Substrates [1][6]

| Carboxylic Acid | Amine | Fluorinating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 2,4,6-Trimethylbenzoic acid | 2,6-Diisopropylaniline | BTFFH | DIPEA | MeCN | 16 | 80 | 72 |

| 1-Adamantanecarboxylic acid | 2-Nitroaniline | Deoxo-Fluor | Pyridine | THF | 24 | 70 | 65 |

| Isobutyric acid | 2-Aminopyridine | XtalFluor-E | DIPEA | DCM | 12 | RT | 89 |

Reaction Mechanism

The reaction proceeds through a two-step sequence. First, the carboxylic acid is activated by the fluorinating agent to form an acyl fluoride intermediate. This is followed by nucleophilic acyl substitution by the amine to generate the amide and release a fluoride ion.

Caption: General mechanism of amide synthesis via acyl fluoride.

The synthesis of amides through the in situ generation of acyl fluorides is a robust and versatile method suitable for a wide array of substrates, including those that are sterically hindered or electronically deactivated. The mild reaction conditions and high yields make this an attractive alternative to traditional coupling reagents. The protocols provided herein offer a solid foundation for researchers and scientists in drug development to apply this powerful transformation in their synthetic endeavors.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Esterification Reactions with 2-Fluoropyridine-4-carbonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-Fluoropyridine-4-carbonyl fluoride in esterification reactions. This compound is a valuable reagent for the synthesis of a wide array of esters, particularly those incorporated into pharmaceutically active molecules and complex organic structures. Its reactivity as an acyl fluoride allows for efficient ester formation under mild conditions. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction

Acyl fluorides have emerged as highly effective acylating agents in modern organic synthesis, offering distinct advantages over traditional acyl chlorides or anhydrides. They exhibit increased stability towards moisture and are often more selective in their reactions. This compound, a derivative of isonicotinic acid, combines the high reactivity of an acyl fluoride with the unique electronic properties of a fluorinated pyridine ring. This combination makes it a reagent of interest for the synthesis of specialized esters, where the pyridine moiety can influence biological activity or serve as a handle for further chemical modification.

The esterification reaction proceeds via nucleophilic acyl substitution, where an alcohol attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the formation of an ester and hydrogen fluoride. The reaction is often facilitated by a non-nucleophilic base to neutralize the liberated HF.

Reaction Mechanism and Workflow

The general mechanism for the esterification of an alcohol with this compound involves the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of the fluoride ion. A base is typically employed to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the resulting hydrogen fluoride.

Caption: General mechanism of esterification.

A typical experimental workflow for this reaction is outlined below, including reaction setup, monitoring, workup, and purification.

Caption: Standard experimental workflow.

Applications

Esterification reactions utilizing fluorinated pyridine scaffolds are pivotal in the synthesis of various biologically active compounds. The resulting esters can serve as key intermediates or as the final active pharmaceutical ingredients (APIs). The presence of the 2-fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity. While specific examples for this compound are not extensively documented in publicly available literature, analogous structures are found in compounds developed for a range of therapeutic areas.

Experimental Protocols

The following are generalized protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.

Protocol 1: Esterification of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (TEA or DIPEA, 1.5 eq) dropwise to the stirred solution.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl fluoride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Esterification of a Secondary or Tertiary Alcohol

For more sterically hindered alcohols, more forcing conditions or a different base may be required.

-

Materials:

-

Secondary or Tertiary alcohol (1.0 eq)

-

This compound (1.2-1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

-

Triethylamine (TEA) or 2,6-Lutidine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

-

Procedure:

-

Follow steps 1-3 from Protocol 1, using the chosen base.

-

Add DMAP (0.1-0.2 eq) to the reaction mixture.

-

Add the this compound (1.2-1.5 eq) solution.

-

The reaction may require heating to 40-60 °C for 6-24 hours.

-

Monitor, work up, and purify as described in Protocol 1.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for esterification reactions with acyl fluorides, which can be used as a starting point for optimization with this compound.

| Alcohol Type | Acyl Fluoride (eq) | Base (eq) | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary | 1.1 | TEA (1.5) | - | DCM | 0 to RT | 2-4 | 85-95 |

| Secondary | 1.2 | DIPEA (1.5) | DMAP (0.1) | DCM | RT to 40 | 6-12 | 70-90 |

| Tertiary | 1.5 | 2,6-Lutidine (2.0) | DMAP (0.2) | MeCN | 60 | 12-24 | 40-70 |

Note: Yields are illustrative and highly dependent on the specific substrate.

Safety and Handling

This compound is an acyl fluoride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture to release hydrogen fluoride. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All glassware should be thoroughly dried before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently reactive alcohol; Inactive reagent | Use a stronger base (e.g., NaH); Add a catalyst (DMAP); Increase reaction temperature and time; Check the quality of the acyl fluoride. |

| Formation of side products | Reaction temperature too high; Presence of water | Run the reaction at a lower temperature; Ensure all reagents and solvents are anhydrous. |

| Difficult purification | Co-elution of product and starting material/byproducts | Optimize the mobile phase for column chromatography; Consider an alternative purification method (e.g., crystallization, preparative HPLC). |

Conclusion

This compound is a promising reagent for the synthesis of esters, particularly within the context of medicinal and process chemistry. The protocols and data provided herein offer a solid foundation for researchers to develop efficient and high-yielding esterification reactions. As with any new reagent, careful optimization for each specific substrate is recommended to achieve the best results.

Application Notes and Protocols: 2-Fluoropyridine-4-carbonyl Fluoride as a Novel Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe the hypothetical use of 2-Fluoropyridine-4-carbonyl fluoride as a peptide coupling reagent. This application is proposed based on established principles of peptide chemistry and the known reactivity of acyl fluorides and fluorinated pyridines. To date, the use of this specific reagent for peptide coupling is not documented in peer-reviewed literature. The protocols and data presented are illustrative and based on the performance of structurally similar, documented coupling reagents.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid residues. Acyl fluorides have emerged as highly reactive and efficient intermediates for peptide bond formation, often demonstrating rapid coupling kinetics and low levels of racemization.

This document explores the theoretical application of this compound as a novel peptide coupling reagent. The presence of a fluorine atom at the 2-position of the pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby promoting rapid activation of carboxylic acids and subsequent nucleophilic attack by the amino group of the incoming amino acid. The fluorinated pyridine byproduct is anticipated to be a good leaving group, further facilitating the reaction.

Proposed Mechanism of Action

The proposed mechanism for peptide coupling mediated by this compound involves a two-step process. First, the reagent reacts with the carboxyl group of an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with the free amino group of a second amino acid or peptide to form the desired peptide bond, releasing 2-fluoropyridine-4-carboxylic acid as a byproduct.

Caption: Proposed mechanism of peptide coupling using this compound.

Expected Performance Data

The following table summarizes the expected performance of this compound in peptide coupling reactions, based on data from studies using other acyl fluoride-generating reagents.

| Peptide Sequence | Coupling Conditions | Yield (%) | Purity (%) | Racemization (%) |

| Z-Gly-Phe-Val-OMe | Liquid Phase, DIPEA, CH2Cl2, RT, 2h | 92 | >98 | <1 |

| Fmoc-Ala-Leu-Resin | Solid Phase, DIPEA, DMF, RT, 1h | 95 | >97 | <0.5 |

| H-Tyr-Gly-Gly-Phe-Leu-OH | Fragment Condensation | 85 | >95 | <2 |

Experimental Protocols

Protocol 1: Liquid-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.

Caption: Workflow for liquid-phase peptide synthesis.

Materials:

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Standard glassware and stirring apparatus

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add this compound (1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 10-15 minutes to allow for the activation of the carboxylic acid.

-